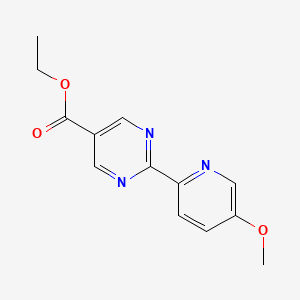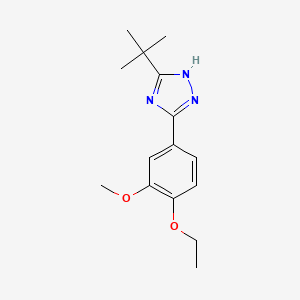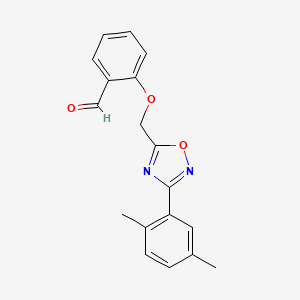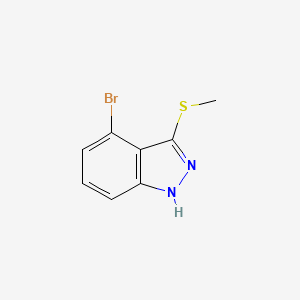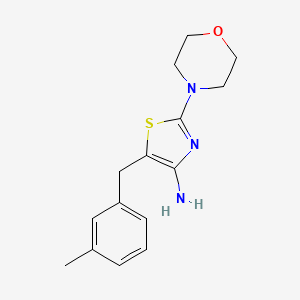
5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a morpholine ring, and a benzyl group substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the morpholine ring and the benzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Thiazole Ring Formation: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Morpholine Ring Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the thiazole intermediate.
Benzyl Group Addition: The benzyl group, substituted with a methyl group, is typically added through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield, reducing production costs, and ensuring scalability. Continuous flow reactors and advanced catalytic systems are often employed to achieve these goals.
化学反応の分析
Types of Reactions
5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced thiazole derivatives.
科学的研究の応用
5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-(3-Methylbenzyl)-2-thiazolamine: Similar structure but lacks the morpholine ring.
2-Morpholinothiazol-4-amine: Similar structure but lacks the benzyl group.
5-Benzyl-2-morpholinothiazol-4-amine: Similar structure but lacks the methyl group on the benzyl ring.
Uniqueness
5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine is unique due to the combination of its structural features, including the thiazole ring, morpholine ring, and methyl-substituted benzyl group
特性
分子式 |
C15H19N3OS |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
5-[(3-methylphenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C15H19N3OS/c1-11-3-2-4-12(9-11)10-13-14(16)17-15(20-13)18-5-7-19-8-6-18/h2-4,9H,5-8,10,16H2,1H3 |
InChIキー |
XSQFLKHHNUYSRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC2=C(N=C(S2)N3CCOCC3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)

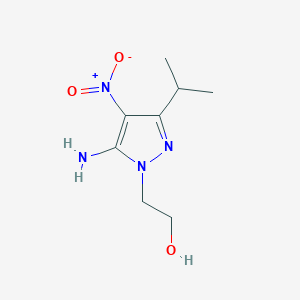
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)

![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)


